methyl thiocyanate CAS No. 650605-23-5](/img/structure/B12610886.png)
[3,5-Bis(trifluoromethyl)phenyl](phenyl)methyl thiocyanate
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Overview
Description
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is an organosulfur compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate typically involves the reaction of 3,5-Bis(trifluoromethyl)phenylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiocyanates, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the development of new pharmaceuticals. The trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is explored for its potential as a precursor to active pharmaceutical ingredients (APIs). Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The thiocyanate group can also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
[3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a thiocyanate group.
[3,5-Bis(trifluoromethyl)phenyl]isothiocyanate: Contains an isothiocyanate group, which can lead to different reactivity and applications.
[3,5-Bis(trifluoromethyl)phenyl]methyl chloride: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate.
Uniqueness
The presence of both trifluoromethyl and thiocyanate groups in 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate imparts unique chemical properties, such as high electronegativity and reactivity. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, focusing on antimicrobial and anticancer properties.
Synthesis
The synthesis of 3,5-bis(trifluoromethyl)phenylmethyl thiocyanate typically involves the reaction of trifluoromethyl-substituted phenyl compounds with thiocyanate reagents. The trifluoromethyl group enhances the pharmacological properties of the resulting compounds, making them more effective against various pathogens and cancer cells.
Antimicrobial Properties
Research indicates that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit significant antimicrobial activity. A study highlighted that derivatives of this compound showed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The effectiveness of these compounds in eradicating biofilms was also notable, with minimum biofilm eradication concentrations (MBEC) reported at similar low levels .
Compound | MIC (µg/mL) | MBEC (µg/mL) | Target Organism |
---|---|---|---|
3,5-Bis(trifluoromethyl)phenyl derivative | 1 | 1 | MRSA |
3,5-Bis(trifluoromethyl)phenyl derivative | 1 | 2 | E. faecalis |
Anticancer Activity
In addition to its antimicrobial effects, 3,5-bis(trifluoromethyl)phenylmethyl thiocyanate has shown promising anticancer properties. A specific derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated significant inhibition of liver cancer cell lines (HepG2 and Hep3B). The compound induced apoptosis in a concentration-dependent manner and inhibited tumor growth in vivo at a dosage of 5 mg/kg . The mechanism involved the inhibition of the STAT3 signaling pathway and enhancement of HNF 4α activity .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that those with the trifluoromethyl substituent were particularly effective against drug-resistant bacterial strains. The study emphasized the importance of this functional group in enhancing antimicrobial potency .
- Cancer Treatment : In vivo studies using NHDC highlighted its potential as a therapeutic agent against liver tumors. The findings suggested that targeting the HNF 4α pathway could be a viable strategy for cancer treatment .
Properties
CAS No. |
650605-23-5 |
---|---|
Molecular Formula |
C16H9F6NS |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[[3,5-bis(trifluoromethyl)phenyl]-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H9F6NS/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(24-9-23)10-4-2-1-3-5-10/h1-8,14H |
InChI Key |
RWGNADOVFGTZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC#N |
Origin of Product |
United States |
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